2,5,8,11,14,17,20,23,26,29,32-Undecaoxatritriacontane
Description
IUPAC Name: 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatritriacontane
Molecular Formula: C₂₂H₄₆O₁₁
Molecular Weight: 486.56 g/mol
Structure: A linear polyether with 11 oxygen atoms uniformly distributed along a 33-carbon backbone. The oxygen atoms are positioned at intervals of three carbons (positions 2,5,8,…,32), forming repeating -(CH₂)₃-O- units. This structure imparts high polarity and flexibility, making it analogous to polyethylene glycol (PEG) derivatives but with a tailored chain length and oxygen density. Applications are inferred from related compounds (e.g., PEG-like solubilizing agents, drug delivery systems) .
Properties
CAS No. |
27762-70-5 |
|---|---|
Molecular Formula |
C22H46O11 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C22H46O11/c1-23-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33-22-20-32-18-16-30-14-12-28-10-8-26-6-4-24-2/h3-22H2,1-2H3 |
InChI Key |
PDEOEGJBHWWNIL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatritriacontane typically involves the polymerization of ethylene oxide. This process can be catalyzed by various agents, such as potassium hydroxide or sodium hydroxide, under controlled temperature and pressure conditions. The reaction proceeds through a ring-opening polymerization mechanism, where ethylene oxide units are added sequentially to form the long PEG chain.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors where ethylene oxide is polymerized in the presence of a catalyst. The process is carefully monitored to ensure the desired molecular weight and chain length are achieved. The final product is then purified through various techniques, such as distillation or chromatography, to remove any unreacted monomers or impurities.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17,20,23,26,29,32-Undecaoxatritriacontane can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions. These reactions can occur under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds or ethers.
Scientific Research Applications
2,5,8,11,14,17,20,23,26,29,32-Undecaoxatritriacontane has numerous applications in scientific research:
Chemistry: It is used as a solvent, surfactant, and stabilizer in various chemical reactions and processes.
Biology: It serves as a biocompatible material for drug delivery systems, tissue engineering, and as a component in various biological assays.
Medicine: It is utilized in the formulation of pharmaceuticals, particularly in the development of controlled-release drug delivery systems.
Industry: It is employed in the production of cosmetics, personal care products, and as a lubricant in various industrial applications.
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatritriacontane is primarily based on its ability to interact with biological membranes and proteins. Its long PEG chain allows it to form stable complexes with various molecules, enhancing their solubility and stability. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s biocompatibility and low toxicity make it an ideal candidate for use in drug delivery and other biomedical applications.
Comparison with Similar Compounds
Key Properties of Compared Compounds
Analysis of Structural and Functional Differences
Ether Oxygen Density :
- Increasing ether oxygen content correlates with higher polarity and hydrophilicity. For example, the dodecaoxa compound (12 ether oxygens) has the highest oxygen density, leading to enhanced water solubility compared to the heptaoxa analogue (7 ether oxygens) .
- The undecaoxa compound (11 ether oxygens) balances flexibility and polarity, making it suitable for applications requiring moderate solubility and chain mobility.
Functional Groups: Hydroxyl Group: The heptaoxa compound’s -OH group increases hydrogen-bond donor capacity (1 donor vs. 0 in the undecaoxa base compound), improving solubility in polar solvents like water and ethanol . Amine Group: The undecaoxatetratriacontane-34-amine derivative introduces a primary amine, enhancing reactivity for conjugation (e.g., in antibody-drug conjugates) and altering solubility profiles due to protonation at physiological pH . Carboxylic Acid: The dodecaoxa compound’s -COOH group adds acidity and ionizability, enabling pH-dependent solubility and interactions with cationic species .
Hydrogen Bonding and Solubility: The undecaoxa base compound (0 H-bond donors, 11 acceptors) is less soluble in water compared to derivatives with functional groups. For instance, the amine derivative (1 donor, 11 acceptors) exhibits improved aqueous solubility due to its ability to form ionic interactions . The dodecaoxa carboxylic acid derivative (1 donor, 14 acceptors) shows the highest solubility in basic conditions due to deprotonation of the -COOH group .
The undecaoxa compound’s intermediate chain length (33 carbons) offers a balance between solubility and biocompatibility, similar to mid-length PEG derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
